2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide 2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide
Brand Name: Vulcanchem
CAS No.: 338975-94-3
VCID: VC7005189
InChI: InChI=1S/C15H15ClN4O2/c1-8-7-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22)
SMILES: CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C
Molecular Formula: C15H15ClN4O2
Molecular Weight: 318.76

2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide

CAS No.: 338975-94-3

Cat. No.: VC7005189

Molecular Formula: C15H15ClN4O2

Molecular Weight: 318.76

* For research use only. Not for human or veterinary use.

2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide - 338975-94-3

Specification

CAS No. 338975-94-3
Molecular Formula C15H15ClN4O2
Molecular Weight 318.76
IUPAC Name 2-[(4-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide
Standard InChI InChI=1S/C15H15ClN4O2/c1-8-7-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22)
Standard InChI Key XYNRLBBTTOYGJT-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C

Introduction

2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is a chemical compound that belongs to the class of nicotinamides, which are derivatives of nicotinic acid. This compound is particularly interesting due to its structural features, which include a 4-chloroanilino group attached to a carbonyl group, linked to a 4,6-dimethylnicotinamide backbone. Despite the lack of specific literature directly addressing this compound, its structure suggests potential applications in pharmaceutical chemistry, given the biological activities often associated with nicotinamide derivatives.

Synthesis and Preparation

The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide would likely involve a multi-step process, starting with the preparation of the nicotinamide backbone and then introducing the 4-chloroanilino group through a carbonyl linkage. This could involve reactions such as amidation or carbonylation reactions, using appropriate reagents like chloroacetyl chloride or similar compounds.

Potential Biological Activities

Nicotinamide derivatives are known for their diverse biological activities, including roles in metabolism, DNA repair, and as potential therapeutic agents. The introduction of a 4-chloroanilino group could modify these activities, potentially enhancing or altering the compound's interaction with biological targets.

Potential ActivityDescription
Metabolic EffectsNicotinamide derivatives are involved in energy metabolism and could influence metabolic pathways.
DNA RepairNicotinamide plays a role in DNA repair mechanisms, which might be affected by the modification.
Therapeutic PotentialThe compound could exhibit therapeutic properties, depending on its interaction with specific biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator